
3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a furan-2-ylmethyl group, and a pyridin-1-yl group, making it a unique molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include fluorobenzene, furan-2-carbaldehyde, and pyridine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and pharmaceuticals.
Biology: Its unique structure allows for the exploration of biological interactions, potentially leading to the discovery of new biochemical pathways and targets.
Medicine: The compound may have therapeutic potential, serving as a lead compound for drug development or as a tool for studying disease mechanisms.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide
- 3-(4-bromophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide
- 3-(4-methylphenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. The fluorine atom’s electronegativity and small size can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in therapeutic applications.
Eigenschaften
Molekularformel |
C19H15FN2O4 |
|---|---|
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C19H15FN2O4/c20-14-8-6-13(7-9-14)18(24)17(22-10-2-1-5-16(22)23)19(25)21-12-15-4-3-11-26-15/h1-11,17H,12H2,(H,21,25) |
InChI-Schlüssel |
OXWAIVOGFCIWGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C=C1)C(C(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide](/img/structure/B12453393.png)
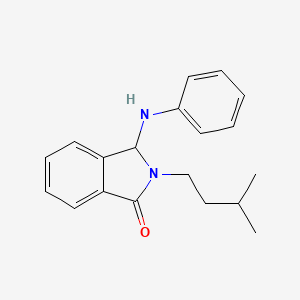
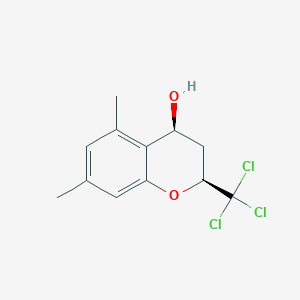


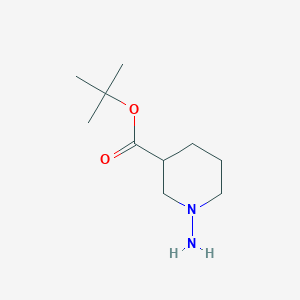
![(4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12453431.png)
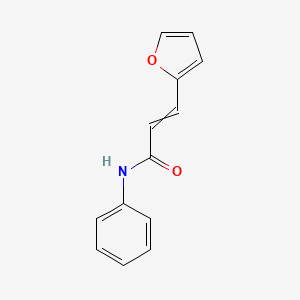

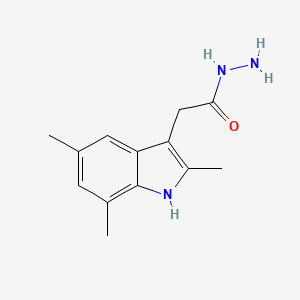
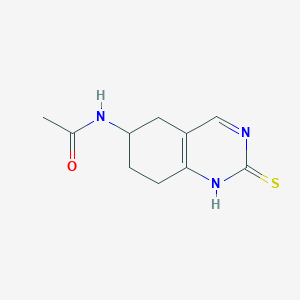
![tert-butyl 4-oxo-hexahydro-2H-pyrano[3,2-c]pyridine-6-carboxylate](/img/structure/B12453460.png)
![3-{[2-(Furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl acetate](/img/structure/B12453463.png)
![(2-bromophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12453478.png)
